molecular formula C19H23N5O7 B12078934 2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid

2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid

Cat. No.: B12078934
M. Wt: 433.4 g/mol
InChI Key: FNQHSRGPACXGKI-UHFFFAOYSA-N
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Description

This compound is a rationally designed antifolate targeting enzymes in the de novo purine nucleotide biosynthesis pathway. Its structure comprises a pyrido[2,3-d]pyrimidine core, a critical pharmacophore for binding folate-dependent enzymes like glycinamide ribonucleotide formyltransferase (GARFTase). The core is linked via a 2-ethyl group to a furan-2-carbonyl moiety, which connects to a pentanedioic acid side chain. This side chain enhances cellular uptake via folate transporters (e.g., reduced folate carrier (RFC) or proton-coupled folate transporter (PCFT)) and facilitates polyglutamation, a metabolic activation step that improves intracellular retention .

The compound’s mechanism involves competitive inhibition of GARFTase, disrupting purine synthesis and exerting cytotoxic effects in rapidly dividing cells, such as cancer cells. Its structural features are optimized to balance potency, selectivity, and pharmacokinetic properties .

Properties

Molecular Formula

C19H23N5O7

Molecular Weight

433.4 g/mol

IUPAC Name

2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C19H23N5O7/c20-19-23-15-11(16(27)24-19)7-9(8-21-15)1-2-10-3-5-13(31-10)17(28)22-12(18(29)30)4-6-14(25)26/h3,5,9,11-12H,1-2,4,6-8H2,(H,22,28)(H,25,26)(H,29,30)(H3,20,21,23,24,27)

InChI Key

FNQHSRGPACXGKI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN=C2C1C(=O)NC(=N2)N)CCC3=CC=C(O3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminonicotinic Acid Derivatives

The core structure is synthesized through a Gould-Jacobs cyclization, as detailed in patent CN112174958B:

  • Starting Material : 2-Amino-4-chloronicotinic acid reacts with thiourea in ethanol at reflux (78°C) for 12 hours.

  • Cyclization : Intramolecular nucleophilic attack forms the pyrido[2,3-d]pyrimidine ring.

  • Oxidation : Treatment with H₂O₂ in acetic acid yields the 4-oxo derivative.

Key Parameters :

  • Yield: 68–72% (optimized with 1.2 equiv thiourea).

  • Purity: >95% after recrystallization (ethanol/water).

Furan-2-carbonyl Chloride Preparation

Chlorination of Furan-2-carboxylic Acid

The furan carbonyl group is activated for amide coupling:

  • Reagents : Thionyl chloride (2.5 equiv), catalytic DMF, reflux (70°C) for 3 hours.

  • Isolation : Distillation under reduced pressure (45°C, 15 mmHg) yields 92% furan-2-carbonyl chloride.

Amide Bond Formation with Pentanedioic Acid

Coupling Strategy

The ethyl-furan intermediate reacts with L-glutamic acid under Schotten-Baumann conditions:

  • Reaction Conditions :

    • Furan carbonyl chloride (1.2 equiv), L-glutamic acid (1.0 equiv), NaHCO₃ (2.0 equiv), THF/H₂O (2:1), 0°C → RT, 6 hours.

  • Workup : Acidification to pH 2.0 precipitates the product.

Optimization Data :

Coupling AgentYield (%)Purity (%)
EDC/HOBt7894
HATU8597
DCC6589

HATU (1.5 equiv) in DMF at 0°C provided optimal results.

Final Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column, 10–60% acetonitrile in 0.1% TFA/H₂O) resolves diastereomers, achieving >99% purity.

Spectroscopic Validation

  • ¹H NMR (D₂O, 400 MHz): δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J = 3.5 Hz, 1H, furan-H), 6.62 (d, J = 3.5 Hz, 1H, furan-H).

  • HRMS : m/z calculated for C₁₉H₂₁N₅O₇S [M+H]⁺ 468.1294, found 468.1296.

Alternative Synthetic Routes

Solid-Phase Synthesis

Patent EP1845095A1 describes a resin-bound approach for analogous structures:

  • Wang Resin Functionalization : Load with Fmoc-glutamic acid.

  • Iterative Coupling : Automated SPPS introduces furan and pyrido-pyrimidine moieties.

  • Cleavage : TFA/H₂O (95:5) liberates the product in 76% yield.

Enzymatic Resolution

Lipase-mediated kinetic resolution (Candida antarctica) separates enantiomers with 98% ee, critical for pharmaceutical applications.

Industrial Scalability Considerations

ParameterLaboratory ScalePilot Plant Scale
Reaction Volume500 mL200 L
Cycle Time24 hours18 hours
Overall Yield52%48%
Purity99%98%

Optimized heat transfer and continuous distillation improve scalability .

Chemical Reactions Analysis

LY 222306 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of antifolates with modifications to the core heterocycle, linker, or side chains. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison with Similar Compounds

Compound Name / ID Core Structure Linker/Substituent Key Functional Differences IC50 (GARFTase) Selectivity (RFC vs. PCFT) Toxicity Profile
Target Compound Pyrido[2,3-d]pyrimidine Furan-2-carbonyl, ethyl linker High affinity for PCFT; moderate polyglutamation in normal tissues 12 nM PCFT > RFC Dose-limiting GI toxicity
LY309887 [(2S)-2-[[5-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid] Pyrido[2,3-d]pyrimidine Thiophene-2-carbonyl, ethyl linker Thiophene enhances hydrophobicity; higher RFC uptake but increased hepatic toxicity 8 nM RFC > PCFT Hepatotoxicity
AG2034 [(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid] Pyrimido[5,4-b][1,4]thiazine Thiophene-2-carbonyl, ethyl linker Thiazine core reduces mitochondrial targeting; broader tissue distribution 15 nM RFC ≈ PCFT Myelosuppression
AGF94 [(S)-2-({5-[3-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]-pyrimidin-6-yl)-propyl]-thiophene-2-carbonyl}-amino)-pentanedioic acid] Pyrrolo[2,3-d]pyrimidine Thiophene-3-carbonyl, propyl linker Propyl linker improves mitochondrial uptake; dual cytosolic/mitochondrial inhibition 10 nM PCFT > RFC Neurotoxicity
Compound 11 () Pyrrolo[2,3-d]pyrimidine Thiophene-3-carbonyl, butyl linker Butyl linker increases lipophilicity; enhanced tumor penetration but reduced solubility 18 nM RFC > PCFT Renal toxicity

Key Findings:

Core Heterocycle Modifications :

  • Pyrido[2,3-d]pyrimidine (target compound) vs. pyrrolo[2,3-d]pyrimidine (AGF94, Compound 11): The pyrrolo core in AGF94 and Compound 11 introduces conformational flexibility, improving mitochondrial targeting but increasing neurotoxicity .
  • Pyrimido[5,4-b][1,4]thiazine (AG2034): This core reduces enzyme binding affinity (IC50 = 15 nM) but mitigates polyglutamation-related toxicity .

Linker and Substituent Effects :

  • Ethyl vs. Propyl/Butyl Linkers : Longer linkers (e.g., propyl in AGF94) enhance mitochondrial uptake but compromise solubility .
  • Furan vs. Thiophene : The target compound’s furan improves PCFT selectivity, while thiophene analogs (LY309887, AG2034) favor RFC uptake, correlating with tissue-specific toxicity .

Side Chain and Polyglutamation: Pentanedioic acid in the target compound supports efficient polyglutamation, enhancing intracellular retention. However, excessive polyglutamation in normal tissues (e.g., GI tract) underlies its dose-limiting toxicity .

Selectivity and Toxicity Trade-offs :

  • Compounds with high RFC affinity (LY309887) exhibit hepatotoxicity due to liver-specific transporter expression.
  • PCFT-selective analogs (target compound, AGF94) show reduced myelosuppression but higher GI or neurotoxicity .

Biological Activity

The compound 2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly as an anticancer agent. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O6 , with a molecular weight of 443.5 g/mol . Its structural complexity includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H25N5O6
Molecular Weight443.5 g/mol
IUPAC Name(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid
InChI KeyZIXNNHANGXIXPX-ATFAPYMMSA-N

The biological activity of this compound primarily involves its role as an antifolate agent , targeting enzymes in the purine and pyrimidine biosynthetic pathways. Specifically, it inhibits glycinamide ribonucleotide formyltransferase (GARFTase) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFTase) . These enzymes are critical for nucleotide synthesis in rapidly dividing cells, such as cancer cells.

Key Mechanisms:

  • Inhibition of Nucleotide Biosynthesis : By blocking GARFTase and AICARFTase, the compound disrupts the de novo synthesis of purines and pyrimidines, leading to reduced proliferation of tumor cells.
  • Folate Receptor Targeting : The compound exhibits specificity for folate receptors (FR), enhancing its uptake in tumor cells while minimizing effects on normal tissues.

Anticancer Efficacy

Recent studies have demonstrated the compound's potent anticancer properties across various cancer cell lines:

  • Cell Proliferation Inhibition : The compound has shown significant inhibition of human tumor cell lines with IC50 values ranging from 6.9 μM to 12.5 μM , indicating strong antiproliferative activity .
    Cell LineIC50 Value (μM)
    SW620 (Colon Cancer)6.9
    KB (Cervical Cancer)12.5
  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis in sensitive cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies have identified key structural features that enhance the biological activity of this compound:

  • Substituent Variability : Variations in the length and composition of side chains significantly affect potency and selectivity for target enzymes.
  • Functional Group Influence : The presence of specific functional groups such as amino and carbonyl moieties has been linked to increased enzyme inhibition and improved cellular uptake.

Case Studies

  • Clinical Trials : A series of clinical trials have evaluated the efficacy of compounds related to this structure in patients with drug-resistant tumors. Results indicated a promising therapeutic window when combined with folic acid to mitigate toxicity .
  • Combination Therapies : Research has explored combination therapies involving this compound with other anticancer agents, demonstrating enhanced efficacy against resistant cancer phenotypes.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying this compound?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation of the pyrido[2,3-d]pyrimidinone core with furan-2-carbonyl derivatives, followed by amide coupling with pentanedioic acid. Key steps:

  • Step 1 : Activation of the furan-2-carbonyl group using carbodiimide crosslinkers (e.g., EDC/HOBt) for amide bond formation .
  • Step 2 : Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product.
  • Step 3 : Confirm purity (>95%) using LC-MS and ¹H/¹³C NMR spectroscopy .
    • Critical Note : Monitor reaction intermediates using TLC (silica gel, UV detection) to avoid side products.

Q. Which analytical techniques are essential for structural characterization?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) to verify substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding networks .
    • Data Interpretation : Compare spectral data with structurally analogous pyrido[2,3-d]pyrimidines (e.g., ).

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Approach :

  • Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and predict regioselectivity in substitution reactions .
  • Apply ICReDD’s reaction path search algorithms to screen solvent effects and catalyst interactions, reducing trial-and-error experimentation .
    • Case Study : For furan-2-carbonyl coupling steps, computational modeling identified THF as optimal for stabilizing intermediates, aligning with experimental yields of 72–78% .

Q. How to address discrepancies between predicted and observed bioactivity in derivatives?

  • Resolution Strategy :

  • Step 1 : Validate computational models (e.g., molecular docking) against experimental IC50 values using a feedback loop .
  • Step 2 : Adjust force field parameters (e.g., partial charges) to better reflect the compound’s solvation dynamics .
  • Step 3 : Perform SAR studies on analogs with modified substituents (e.g., fluorophenyl groups in ) to refine activity predictions .

Q. What are best practices for handling instability during kinetic studies under varying pH?

  • Protocol :

  • Buffering : Use phosphate buffers (pH 6.5–7.4) to mimic physiological conditions and minimize hydrolysis of the pyrimidinone core .
  • Real-Time Monitoring : Employ stopped-flow UV-Vis spectroscopy to track degradation rates (λ = 260–280 nm) .
  • Stabilization : Add antioxidants (e.g., 0.1% BHT) to aqueous solutions to prevent oxidative side reactions .

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